molecular formula C13H19NO6S2 B028554 (S,S)-N-Benzyl-3,4-trans-dimesolate pyrrolidine CAS No. 104351-40-8

(S,S)-N-Benzyl-3,4-trans-dimesolate pyrrolidine

Cat. No.: B028554
CAS No.: 104351-40-8
M. Wt: 349.4 g/mol
InChI Key: XABHJMSICWHIOS-STQMWFEESA-N
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Description

(S,S)-N-Benzyl-3,4-trans-dimesolate pyrrolidine is a chiral compound featuring a pyrrolidine ring with specific stereochemistry. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of biologically active molecules. The presence of the benzyl group and the dimesolate moieties contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S,S)-N-Benzyl-3,4-trans-dimesolate pyrrolidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyrrolidine ring or the benzyl group, potentially yielding secondary amines or benzyl alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiolates in the presence of a suitable solvent.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Secondary amines, benzyl alcohols.

    Substitution: Azides, thiolates, and other substituted derivatives.

Scientific Research Applications

(S,S)-N-Benzyl-3,4-trans-dimesolate pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S,S)-N-Benzyl-3,4-trans-dimesolate pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The benzyl group and dimesolate moieties may enhance its ability to interact with hydrophobic and polar regions of the target molecules, respectively.

Comparison with Similar Compounds

    Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.

    Pyrrolidine-2-one: A lactam derivative of pyrrolidine.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness: (S,S)-N-Benzyl-3,4-trans-dimesolate pyrrolidine is unique due to its specific stereochemistry and the presence of both benzyl and dimesolate groups. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other pyrrolidine derivatives.

Properties

IUPAC Name

[(3S,4S)-1-benzyl-4-methylsulfonyloxypyrrolidin-3-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO6S2/c1-21(15,16)19-12-9-14(8-11-6-4-3-5-7-11)10-13(12)20-22(2,17)18/h3-7,12-13H,8-10H2,1-2H3/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABHJMSICWHIOS-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CN(CC1OS(=O)(=O)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O[C@H]1CN(C[C@@H]1OS(=O)(=O)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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